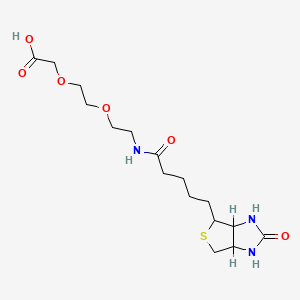
Biotinyl-8-amino-3,6-dioxaoctanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinyl-8-amino-3,6-dioxaoctanoic acid is a biotinylating reagent linked with a polyethylene glycol (PEG) chain for improved water solubility. Biotin is an affinity ligand used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins . The compound has the molecular formula C16H27N3O6S and a molecular weight of 389.5 g/mol .
科学的研究の応用
Biotinyl-8-amino-3,6-dioxaoctanoic acid is widely used in scientific research due to its ability to biotinylate molecules, enhancing their detection and purification. Some key applications include:
Chemistry: Used in the synthesis of biotinylated compounds for various assays.
Biology: Employed in pull-down assays to study protein-protein interactions.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the production of biotinylated reagents for research and development
作用機序
Target of Action
The primary target of Biotinyl-8-amino-3,6-dioxaoctanoic acid is streptavidin proteins . Biotin, a component of this compound, is an affinity ligand used in biochemical applications such as pull-down assays or for ligating with streptavidin proteins .
Mode of Action
This compound interacts with its targets through its biotin component , which has a high affinity for streptavidin proteins . The carboxylic group of the compound can react with amine-containing molecules in the presence of activators such as HATU .
Biochemical Pathways
The compound affects the biotin-streptavidin interaction pathway . By binding to streptavidin proteins, it can influence various biochemical processes that rely on this interaction. The downstream effects of this interaction are dependent on the specific biological context and the other molecules involved.
Pharmacokinetics
It is noted that the compound is a biotinylating reagent linked with a peg chain for improved water solubility , which may enhance its distribution within the body.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its ability to enrich and capture targets from biological systems . By binding to streptavidin proteins, it can facilitate the isolation of these proteins and any molecules associated with them.
Action Environment
The compound’s water solubility suggests that it may be more effective in aqueous environments
準備方法
Synthetic Routes and Reaction Conditions
Biotinyl-8-amino-3,6-dioxaoctanoic acid can be synthesized through a series of chemical reactions involving biotin and a PEG linker. The carboxylic group of biotin can react with amine-containing molecules in the presence of activators such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . The reaction typically occurs under mild conditions, ensuring the stability of the biotin moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 97% . The compound is then stored at low temperatures (0-8°C) to maintain its stability .
化学反応の分析
Types of Reactions
Biotinyl-8-amino-3,6-dioxaoctanoic acid primarily undergoes substitution reactions due to the presence of reactive functional groups such as the carboxylic acid and amine groups. These reactions are facilitated by the use of coupling agents like HATU .
Common Reagents and Conditions
HATU: Used as a coupling agent to activate the carboxylic group for reaction with amines.
DMF (Dimethylformamide): Often used as a solvent in these reactions due to its ability to dissolve both reactants and products.
Major Products Formed
The major products formed from these reactions are biotinylated compounds, which can be used for various biochemical applications such as labeling proteins or nucleic acids .
類似化合物との比較
Biotinyl-8-amino-3,6-dioxaoctanoic acid is unique due to its PEG linker, which enhances its water solubility and reduces non-specific binding. Similar compounds include:
1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride: Another biotinylated linker with similar applications.
8-Biotinylamido-3,6-dioxaoctanoic acid: A versatile biotinylated linker used in chemical tools.
These compounds share similar functionalities but differ in their linkers and specific applications, highlighting the versatility and specificity of this compound.
特性
IUPAC Name |
2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O6S/c20-13(17-5-6-24-7-8-25-9-14(21)22)4-2-1-3-12-15-11(10-26-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJSWUMAQDFRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2757088.png)
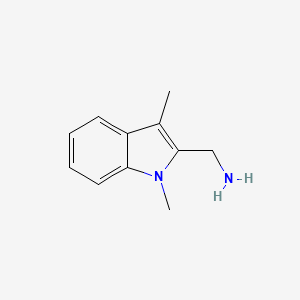
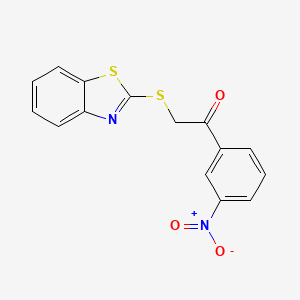

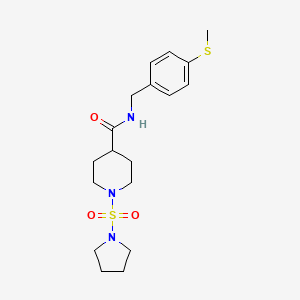

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)
![N-(4-ethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2757099.png)
![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)
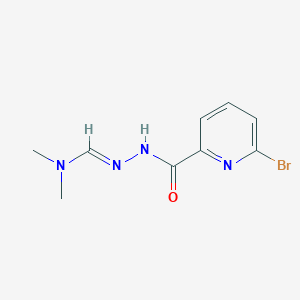
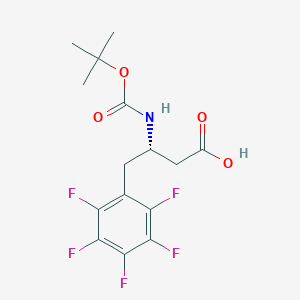
![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)
